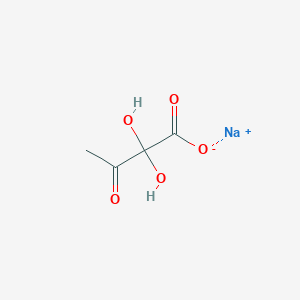
Tartronic acid, methyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tartronic acid, methyl-, sodium salt is a chemical compound derived from tartronic acid. Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. The sodium salt form is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tartronic acid, methyl-, sodium salt can be synthesized through the neutralization of tartronic acid with sodium hydroxide. The reaction typically involves dissolving tartronic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process generally includes the oxidation of glycerol to produce tartronic acid, followed by neutralization with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Tartronic acid, methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid.
Reduction: Reduction reactions can convert it into simpler compounds like glyceric acid.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Mesoxalic acid
Reduction: Glyceric acid
Substitution: Various substituted derivatives depending on the reaction conditions
Scientific Research Applications
Tartronic acid, methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting the conversion of sugars to fats, which may have implications for weight management and metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which tartronic acid, methyl-, sodium salt exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes involved in the conversion of sugars to fats, thereby reducing fat accumulation. This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- Tartaric acid
- Malic acid
- Mesoxalic acid
- Lactic acid
- 3-Hydroxypropionic acid
- Malonic acid
- Propionic acid
- Oxalic acid
Uniqueness
Tartronic acid, methyl-, sodium salt is unique due to its specific structural features and reactivity. Unlike some of its analogs, it has a hydroxyl group attached to the central carbon, which significantly influences its chemical behavior and biological activity. This makes it particularly useful in applications where precise control over reactivity and interaction with biological systems is required.
Properties
CAS No. |
64036-83-5 |
|---|---|
Molecular Formula |
C4H5NaO5 |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
sodium;2,2-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c1-2(5)4(8,9)3(6)7;/h8-9H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
UOCVRKSEHKMYDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C(C(=O)[O-])(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



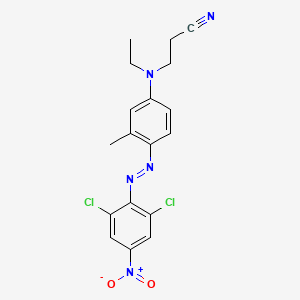
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
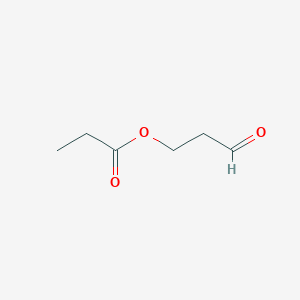
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
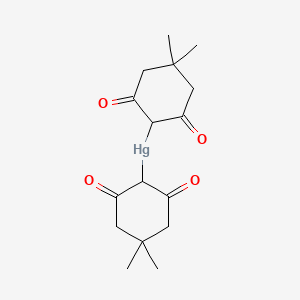
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
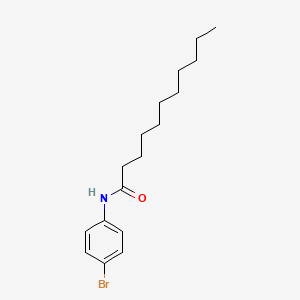
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

